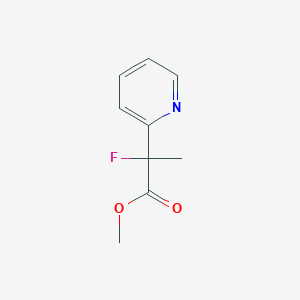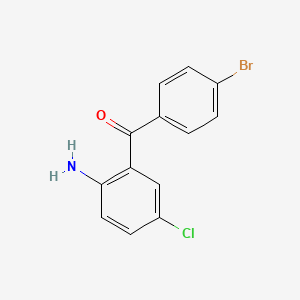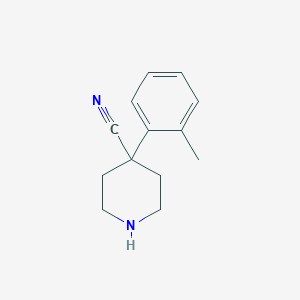
4-o-Tolylpiperidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-o-Tolylpiperidine-4-carbonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyano group and an o-tolyl group attached to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-o-Tolylpiperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of 4-cyanopiperidine with o-tolyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-o-Tolylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives such as 4-cyano-4-(o-tolyl)piperidone.
Reduction: Reduced derivatives such as 4-amino-4-(o-tolyl)piperidine.
Substitution: Substituted derivatives depending on the electrophile used.
科学研究应用
4-o-Tolylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-o-Tolylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The piperidine ring can interact with receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Cyano-4-phenylpiperidine: Similar structure but with a phenyl group instead of an o-tolyl group.
4-Cyano-4-(m-tolyl)piperidine: Similar structure but with a meta-tolyl group.
4-Cyano-4-(p-tolyl)piperidine: Similar structure but with a para-tolyl group.
Uniqueness
4-o-Tolylpiperidine-4-carbonitrile is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho position allows for potential intramolecular interactions that are not possible in the meta or para isomers .
属性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
4-(2-methylphenyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C13H16N2/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5,15H,6-9H2,1H3 |
InChI 键 |
SXQORFLMYVJAKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2(CCNCC2)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-([(1r)-1-phenylethyl]amino)acetate](/img/structure/B8697773.png)



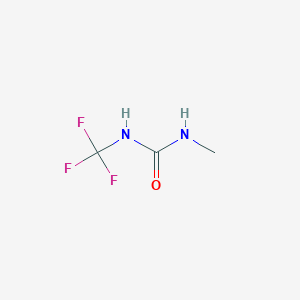
![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B8697806.png)
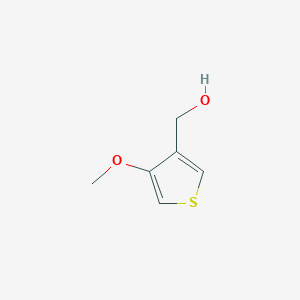
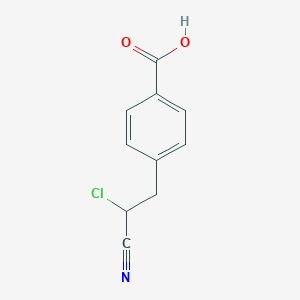
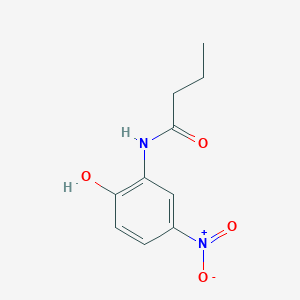

![6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol](/img/structure/B8697853.png)
